molecular formula C14H17FN2O4 B1442198 tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 912846-67-4

tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B1442198
M. Wt: 296.29 g/mol
InChI Key: IVCDFWVDZIWGOZ-UHFFFAOYSA-N
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Description

Tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a novel compound synthesized by the reaction of tert-butyl alcohol and 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylic acid. It has a molecular weight of 333.45 g/mol and a melting point of 217-219°C. This compound is of great interest to scientists due to its potential applications in the field of drug discovery and development.

Scientific Research Applications

Synthesis of Novel Compounds

  • tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate is used in the synthesis of new compounds. For example, a study synthesized a variety of compounds including 6-tert-butyl, 6-tert-octyl-, 6-fluoro-, 5-nitro-, and 6- and 8-oxy derivatives of hydrogenated 2,2,4-trimethylquinoline, providing insights into the structures of these new amines through ESR and NMR spectra (Ivanov et al., 1976).

Antibacterial Activity

  • The compound has been used in the synthesis of fluoroquinolones, a class of antibiotics. For instance, one study focused on synthesizing 7-substituted quinolonecarboxylic acids via nitroso and nitrone cycloadditions, which are important for developing new antibacterial agents (Ziegler et al., 1988).

Chemoselective Tert-Butoxycarbonylation

  • This compound has been utilized in the chemoselective tert-butoxycarbonylation of acidic proton-containing substrates like phenols and aromatic carboxylic acids. This process is significant for the modification and protection of functional groups in synthetic chemistry (Saito et al., 2006).

Development of Fluoroquinolones Against Mycobacterium Tuberculosis

  • Research has also explored the development of new fluoroquinolones using this compound, specifically targeting Mycobacterium tuberculosis, a significant pathogen in tuberculosis. The study synthesized fluoroquinolones with different substituents to evaluate their effectiveness against M. tuberculosis (Guerrini et al., 2013).

Synthesis of Anticancer Agents

  • The compound has been used in the synthesis of fluoroquinolones with potential as anticancer agents. A study synthesized tetracyclic fluoroquinolones and tested them for their antimicrobial and antiproliferative activities, showing promise for dual-acting anticancer and antibacterial therapeutics (Al-Trawneh et al., 2010).

properties

IUPAC Name

tert-butyl 7-fluoro-6-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4/c1-14(2,3)21-13(18)16-5-4-9-7-12(17(19)20)11(15)6-10(9)8-16/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCDFWVDZIWGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727454
Record name tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS RN

912846-67-4
Record name 1,1-Dimethylethyl 7-fluoro-3,4-dihydro-6-nitro-2(1H)-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912846-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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